molecular formula C16H12N2O3S B2447087 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid CAS No. 896024-84-3

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid

Cat. No. B2447087
CAS RN: 896024-84-3
M. Wt: 312.34
InChI Key: WZUFPMZPYJZNCZ-UHFFFAOYSA-N
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Description

“2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid” is a chemical compound with the CAS Number: 540495-74-7 . It has a molecular weight of 280.28 . Its IUPAC name is 2- [ (4-oxo-3,4-dihydro-2-quinazolinyl)methyl]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N2O3/c19-15-12-7-3-4-8-13 (12)17-14 (18-15)9-10-5-1-2-6-11 (10)16 (20)21/h1-9,17H, (H,18,19) (H,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder and has a melting point of 299-300°C . It is stable at room temperature .

Scientific Research Applications

Antifungal Applications

This compound has been used in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides, which have been tested against fungal strains . The reactions are simple to set up, have excellent yields, and employ water as solvent, making their synthesis an environmentally friendly procedure .

Green Chemistry

The compound is involved in one-pot, eco-friendly, three-component syntheses . This type of synthesis is significant in organic chemistry today as it reduces environmental contamination caused by solvents .

Anticancer Applications

2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives, which can be synthesized from this compound, have shown good to moderate activity against A549 and HeLa cells . The highest cytotoxicity was demonstrated by N-(4-fluorophenyl)- and N-(4-ethylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides .

Molecular Docking Studies

Molecular docking studies have shown that compounds synthesized from “2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid” effectively bind to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .

Drug Discovery

The quinazolinone scaffold, which is part of the structure of this compound, stands out among a wide range of heterocyclic molecules due to its intriguing pharmacological and biological actions . It is found in a large number of compounds with beneficial biological properties .

Synthesis of Structural Analogs

This compound has been used in the condensation of 2-cyanomethylbenzoic acid with anthranilic acids to give a series of 2-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids . These are structural analogs of the alkaloid glycosminine .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15-10-5-1-3-7-12(10)17-14(18-15)9-22-13-8-4-2-6-11(13)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUFPMZPYJZNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid

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